
Diundecanoyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecanoyl peroxide is a diacyl peroxide compound with the chemical formula C_24H_46O_4. It is a type of organic peroxide, which is known for its ability to decompose and generate free radicals. This compound is used in various chemical reactions and industrial applications due to its strong oxidizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diundecanoyl peroxide can be synthesized through the reaction of undecanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves careful control of temperature and reaction conditions to ensure the stability and purity of the product. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diundecanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, where one of its acyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and heat. The reaction typically produces carbon dioxide and corresponding radicals.
Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and alkyl radicals.
Reduction: Corresponding alcohols.
Substitution: New acyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Diundecanoyl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, particularly in the generation of reactive oxygen species.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and as a bleaching agent.
Wirkmechanismus
The mechanism of action of diundecanoyl peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the interaction with unsaturated bonds and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauroyl peroxide: Similar in structure but with a shorter carbon chain.
Dioctanoyl peroxide: Another diacyl peroxide with an even shorter carbon chain.
Benzoyl peroxide: Commonly used in acne treatment, with a benzoyl group instead of an alkyl chain.
Uniqueness
Diundecanoyl peroxide is unique due to its longer carbon chain, which can influence its reactivity and solubility. This makes it suitable for specific applications where other diacyl peroxides may not be as effective.
Eigenschaften
CAS-Nummer |
7483-71-8 |
|---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
undecanoyl undecaneperoxoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-21(23)25-26-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
QNVACCYMILONCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
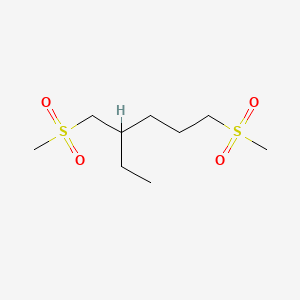
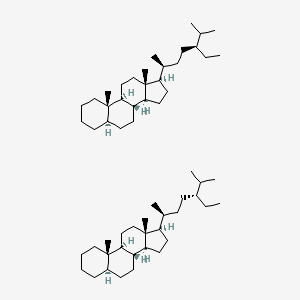
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
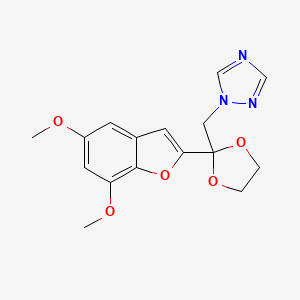
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
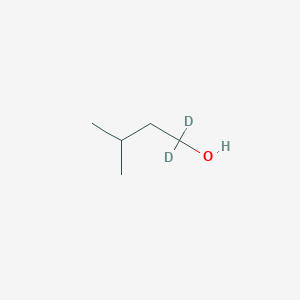

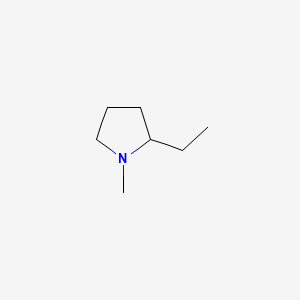
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)

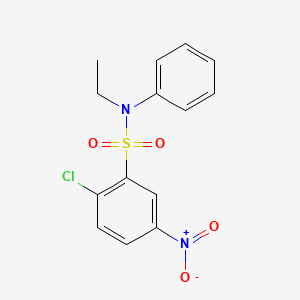

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
